BenchChemオンラインストアへようこそ!

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

PDE4 inhibition isoform selectivity IC50 comparison

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide, also referred to as LASSBio-448 or compound 6a, is a synthetic sulfonamide designed as a phosphodiesterase‑4 (PDE4) inhibitor. It was developed at the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio®) as an antiasthmatic prototype.

Molecular Formula C19H23NO5S
Molecular Weight 377.46
CAS No. 728024-09-7
Cat. No. B2640515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide
CAS728024-09-7
Molecular FormulaC19H23NO5S
Molecular Weight377.46
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C(C)C
InChIInChI=1S/C19H23NO5S/c1-4-23-17-8-6-15(10-16(17)13(2)3)26(21,22)20-11-14-5-7-18-19(9-14)25-12-24-18/h5-10,13,20H,4,11-12H2,1-3H3
InChIKeyDLIVPTPCCPGYOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

LASSBio-448 (CAS 728024-09-7): A Documented PDE4 Inhibitor Sulfonamide for Preclinical Respiratory Inflammation Research


N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide, also referred to as LASSBio-448 or compound 6a, is a synthetic sulfonamide designed as a phosphodiesterase‑4 (PDE4) inhibitor [1]. It was developed at the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio®) as an antiasthmatic prototype [2]. The compound belongs to the benzodioxole‑containing sulfonamide class and has been characterized in primary literature for its multi‑isoform PDE4 inhibition, oral in vivo efficacy in allergic asthma models, and a reduced emetic liability compared to classical PDE4 inhibitors such as rolipram and cilomilast [1][3].

Why LASSBio-448 (CAS 728024-09-7) Cannot Be Replaced by Other PDE4 Inhibitors Without Quantitative Verification


PDE4 inhibitors are a chemically diverse class with marked differences in isoform selectivity, tissue distribution, emetic potential, and metabolic stability. Even compounds sharing the sulfonamide or benzodioxole scaffold exhibit divergent pharmacological fingerprints. LASSBio-448 demonstrates a unique PDE4 isoform inhibition profile that differs from rolipram, with a substantially better PDE4D/PDE4A and PDE4D/PDE4B inhibitory index [1]. It also shows a different CYP-mediated metabolic fate compared to other benzodioxole-containing sulfonamides, being processed primarily by CYP1A2, CYP2C19, and CYP3A4 [2]. These documented quantitative differences mean that substituting LASSBio-448 with a generic “PDE4 inhibitor” without head‑to‑head data risks altering both efficacy and side‑effect profiles in preclinical respiratory models.

LASSBio-448 (728024-09-7) Quantitative Differentiation Evidence Guide


LASSBio-448 PDE4 Isoform Inhibitory Profile and Selectivity Indices Compared to Rolipram

LASSBio-448 (compound 6a) inhibits all four human recombinant PDE4 isoforms with IC50 values of 0.7 ± 0.07 µM (PDE4A), 1.4 ± 0.09 µM (PDE4B), 1.1 ± 0.13 µM (PDE4C), and 4.7 ± 0.09 µM (PDE4D) [1]. In the same assay, the classical PDE4 inhibitor rolipram showed IC50 values of 0.3 ± 0.03 µM (PDE4A), 0.9 ± 0.04 µM (PDE4B), 0.9 ± 0.02 µM (PDE4C), and 0.6 ± 0.10 µM (PDE4D) [1]. The resulting PDE4D/PDE4A selectivity index for LASSBio-448 is approximately 6.7, whereas rolipram's index is 2.0; the PDE4D/PDE4B index for LASSBio-448 is approximately 3.4 compared to rolipram's 0.67 [1]. This superior selectivity for PDE4D over PDE4A and PDE4B is associated with a differentiated therapeutic profile in respiratory inflammation models [1].

PDE4 inhibition isoform selectivity IC50 comparison

LASSBio-448 Exhibits Lower Emetic Potential Than Rolipram and Cilomilast in Rodent Anesthesia Model

In the xylazine/ketamine-induced anesthesia test in A/J mice—a validated behavioral correlate of emesis—LASSBio-448 (100 mg/kg, oral) caused a significantly shorter anesthesia duration than either rolipram or cilomilast at equivalent doses [1]. The duration of anesthesia, which is prolonged by emetic PDE4 inhibitors, was used as a surrogate measure of emetic potential [1]. While exact duration values are reported graphically in the source publication, the authors explicitly conclude that LASSBio-448 is less pro-emetic than rolipram and cilomilast [1].

emesis PDE4 inhibitor tolerability xylazine/ketamine anesthesia model

LASSBio-448 Oral In Vivo Efficacy in Allergen-Induced Lung Inflammation: Eosinophil Accumulation and Cytokine Blockade

In ovalbumin‑sensitized and challenged A/J mice, oral administration of LASSBio-448 (100 mg/kg, 1 h before challenge) significantly inhibited allergen-induced eosinophil accumulation in both bronchoalveolar lavage (BAL) fluid and lung tissue [1]. When administered therapeutically after allergen provocation, LASSBio-448 reversed ongoing eosinophilic infiltration, mucus exacerbation, peribronchiolar fibrosis, and airway hyper‑reactivity (AHR) [1]. These effects correlated with a blockade of Th2 cytokine production (IL‑4, IL‑5, IL‑13) and eotaxin‑2 [1]. In a separate LPS‑induced inflammation model, LASSBio-448 at doses of 2.5 and 10 mg/kg (p.o.) prevented inflammation and AHR [1]. While quantitative cytokine levels are presented graphically in the primary paper, the reduction was statistically significant compared to vehicle‑treated controls [1].

allergic asthma model eosinophil infiltration Th2 cytokine blockade

CYP-Mediated Hepatic Metabolism Profile of LASSBio-448: Identification of Responsible Isoforms

In vitro incubation of LASSBio-448 with pooled rat liver microsomes in the presence of an NADPH‑generating system produced two major Phase I metabolites: O‑demethyl‑LASSBio-448 (M1) and 3,4‑dihydroxyphenyl‑LASSBio-448 (M2) [1]. CYP isoform‑selective inhibition experiments demonstrated that CYP1A2, CYP2C19, and CYP3A4 are the primary enzymes responsible for LASSBio-448 oxidative biotransformation [1]. This CYP phenotype differs from that of other benzodioxole‑bearing sulfonamides such as LASSBio-294, which is principally metabolized by CYP1A2 alone [2]. The analytical HPLC‑MS methodology was fully validated, with LASSBio-448 and its metabolites quantified with acceptable precision and accuracy [1].

drug metabolism CYP450 phenotyping metabolic stability

LASSBio-448 Served as Prototype for Lead‑Optimized Selective PDE4A/D Inhibitor LASSBio-1632

A dedicated lead‑optimization program around the LASSBio-448 scaffold generated a series of sulfonamide (6a–6m) and sulfonyl hydrazone (7a–7j) analogs [1]. The most advanced compound, LASSBio-1632 (7j), achieved selective inhibition of PDE4A and PDE4D isoenzymes with blockade of airway hyper‑reactivity (AHR) and TNF‑α production in lung tissue, and demonstrated the ability to relax guinea‑pig trachea in both non‑sensitized and sensitized animals [1]. While LASSBio-448 remained the prototype, LASSBio-1632 exhibited improved selectivity and good trans‑GI permeability [1]. The quantitative IC50 values for LASSBio-1632 against PDE4 isoforms are reported in the primary paper [1].

lead optimization PDE4A/D selectivity sulfonyl hydrazone derivatives

LASSBio-448 (728024-09-7): Validated Application Scenarios for Preclinical Respiratory and PDE4 Research


PDE4 Isoform Selectivity Profiling and Benchmarking Against Rolipram

LASSBio-448 can be used as a reference PDE4 inhibitor with a documented PDE4D/PDE4A index of approximately 6.7, compared to rolipram's index of 2.0 [1]. This makes it suitable for laboratories studying the functional consequences of PDE4D‑sparing or PDE4A‑preferential inhibition in cellular or in vivo models. The head‑to‑head IC50 data allow researchers to interpret compound‑specific effects in the context of isoform pharmacology.

Oral In Vivo Efficacy Testing in Murine Allergic Asthma and LPS‑Induced Inflammation Models

Because LASSBio-448 has demonstrated oral activity at 2.5–100 mg/kg in A/J mice—reducing eosinophil infiltration, mucus production, peribronchiolar fibrosis, AHR, and Th2 cytokines—it serves as a validated positive control for new chemical entities in asthma or COPD preclinical pipelines [1]. Its efficacy in both prophylactic (1 h pre‑challenge) and interventional (post‑challenge) protocols supports flexible experimental designs.

Metabolic Stability and CYP Phenotyping Experiments

The fully characterized CYP metabolic profile—CYP1A2, CYP2C19, and CYP3A4 involvement, with validated HPLC‑MS quantification of two major metabolites—positions LASSBio-448 as a tool compound for studying oxidative metabolism of benzodioxole‑sulfonamides [2]. It can be employed as a substrate in CYP inhibition or induction studies, or as a benchmark for metabolic soft‑spot analysis in lead optimization.

Emetic Liability Assessment Platform Reference Compound

Given its statistically significant lower emetic potential compared to rolipram and cilomilast in the rodent xylazine/ketamine anesthesia model, LASSBio-448 is useful as a reference compound for screening novel PDE4 inhibitors for nausea‑liability [1]. Including it in a panel of comparators helps contextualize emetic risk during early‑stage drug discovery.

Quote Request

Request a Quote for N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.